An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine
An In-depth Technical Guide to 4-Amino-2-chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring amino, chloro, and iodo groups on the pyrimidine core, provides multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications.
Core Chemical Properties
The fundamental chemical and physical properties of 4-Amino-2-chloro-5-iodopyrimidine are summarized below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [1] |
| CAS Number | 597551-56-9 | [1] |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Physical Form | Yellow solid | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |
| Storage | Recommended to be stored in a freezer. | [1] |
| Stability | Sensitive to light; should be stored in a dark place. | [1] |
| Commercial Purity | ≥97-98% | [1] |
Structural Features and Reactivity
The structure of 4-Amino-2-chloro-5-iodopyrimidine consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The substitutions at positions 2, 4, and 5 are key to its chemical reactivity.[1]
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Amino Group (C4): The amino group at the 4-position can participate in hydrogen bonding and act as a nucleophile.[1]
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Chloro Group (C2): The chlorine atom at the 2-position is a leaving group, making this site susceptible to nucleophilic aromatic substitution.
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Iodo Group (C5): The iodine atom at the 5-position is highly reactive and serves as an excellent site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The carbon-iodine bond is weaker compared to other carbon-halogen bonds, leading to greater reactivity in these transformations.[1]
The presence of these distinct functional groups allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery.[1]
Caption: Reactivity sites of 4-Amino-2-chloro-5-iodopyrimidine.
Spectroscopic Characterization
While specific spectral data for this compound is not extensively published, the expected characteristics based on its structure and data from related compounds are as follows:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region (approximately δ 8.0-8.9 ppm). The protons of the amino group would likely show as a broad singlet in the range of δ 3.5-4.0 ppm.[1]
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¹³C NMR: The spectrum would show distinct signals for the four carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, typically in the 3300-3500 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak at m/z 255, corresponding to the molecular weight of the compound. The isotopic patterns for chlorine and iodine would also be observable.
Experimental Protocols
Caption: General workflow for synthesis and purification.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
Given the utility of the iodo group for cross-coupling, a general protocol for a Suzuki-Miyaura reaction is provided as an example of its application. This protocol can be adapted for 4-Amino-2-chloro-5-iodopyrimidine.
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Reaction Setup: To a dry Schlenk tube, add the halopyrimidine (1.0 equiv.), the desired boronic acid or boronic acid ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]
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Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.[2]
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Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands.[2]
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Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[3] Monitor the reaction progress using a suitable analytical technique like TLC, GC-MS, or LC-MS.[2]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.[2]
Purification of Aminopyrimidines
Purification of polar aminopyrimidine compounds can be challenging. A common method is crystallization.
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Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.[4]
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath once crystals begin to form.[4]
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Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Applications and Research Significance
4-Amino-2-chloro-5-iodopyrimidine is a valuable building block in several areas of chemical and pharmaceutical research:
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Medicinal Chemistry: The halogenated positions provide synthetic handles for further functionalization through cross-coupling reactions, which is instrumental in generating diverse chemical libraries for drug discovery.[1]
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Protein Degraders: This compound is classified as a "Protein Degrader Building Block," indicating its potential use in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[1]
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Antimicrobial Development: Related 5-iodopyrimidine derivatives have shown antimicrobial activity, suggesting potential applications for this compound in the development of new antimicrobial agents.[1]
Safety Information
It is important to handle 4-Amino-2-chloro-5-iodopyrimidine with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications:
| Hazard Class | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Recommended Precautionary Measures:
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Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a laboratory coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only in a well-ventilated area.
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In case of eye contact, rinse cautiously with water for several minutes.
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Store in a well-ventilated place with the container tightly closed.
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Keep in a cool, dark place away from light.
